7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKILCLHPKMSWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Synthesis with Maltose Catalysis
The one-pot reaction of 3-amino-1,2,4-triazole , 2-chlorobenzaldehyde , and acetoacetanilide under solvent-free conditions using maltose (25 mol%) at 80°C yields the target compound in 95% within 20 minutes. Maltose facilitates hydrogen bonding, enhancing electrophilicity of the aldehyde and accelerating cyclization (Scheme 1). Key advantages include:
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Atom economy : No solvent reduces waste.
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Scalability : Reactions complete within 20–30 minutes for diverse aryl aldehydes.
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Regioselectivity : Maltose directs cyclization to form the 4,7-dihydro core, avoiding undesired aromatization.
Optimal conditions were determined through catalyst screening (Table 1):
DBU-Catalyzed Ethanol Reflux
Using 1,8-diazabicycloundec-7-ene (DBU) in ethanol under reflux, the reaction of 3-amino-1,2,4-triazole , malononitrile , and 2-chlorobenzaldehyde achieves 92% yield in 15 minutes. DBU acts as a Brønsted base, deprotonating intermediates to enable rapid cyclization (Scheme 2). Comparative studies showed:
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Inorganic bases (NaOH) : Lower yields (70–75%) due to side reactions.
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Solvent effects : Ethanol outperforms acetonitrile or dichloromethane, stabilizing intermediates via hydrogen bonding.
Cyclocondensation Approaches
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
Anticancer Properties
The compound exhibits significant anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA replication during the S phase. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, showing promise in cancer treatment strategies.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth and reproduction.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in animal models at low doses without major toxicity. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains; further studies are needed to elucidate the specific mechanisms involved. |
| Study 3 | Pharmacokinetics | Investigated metabolic pathways and stability under laboratory conditions; results indicated good stability over time. |
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 7 Substituents
Position 6 Carboxamide Variations
Position 2 Substituents
| Compound () | Substituent at Position 2 | Effect on Activity |
|---|---|---|
| 2-(2-Chlorophenyl)-... () | 2-Chlorophenyl | Steric hindrance may reduce binding vs. target’s unsubstituted position |
Physical and Spectral Properties
Biological Activity
7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 365.82 g/mol. The compound features a triazolo-pyrimidine core structure which is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. In particular, compounds from this class have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activities of several derivatives against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). Among the tested compounds, one derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating potent activity compared to the standard drug 5-Fluorouracil (5-Fu) .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | 5-Fu |
| H12 | HCT-116 | 9.58 | 5-Fu |
| H12 | MCF-7 | 13.1 | 5-Fu |
The mechanism of action involves the inhibition of the ERK signaling pathway which leads to reduced phosphorylation levels of key proteins involved in cell proliferation and survival . Furthermore, this compound induced apoptosis and caused G2/M phase arrest in cancer cells.
Antiviral Activity
The triazolo[1,5-a]pyrimidine scaffold has also been explored for antiviral applications. Research indicates that derivatives can inhibit various viral infections by targeting viral replication processes.
Case Study: Anti-influenza Activity
In another study focusing on antiviral properties, derivatives were shown to inhibit influenza virus replication effectively at non-toxic concentrations. The structure-activity relationship (SAR) analysis suggested that modifications on the triazolo-pyrimidine core could enhance antiviral efficacy .
Table 2: Antiviral Efficacy Against Influenza Virus
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| TZP-1 | 0.75 | 100 | 133.33 |
| TZP-2 | 0.50 | 80 | 160 |
Other Biological Activities
Beyond anticancer and antiviral effects, [1,2,4]triazolo[1,5-a]pyrimidines have been reported to exhibit various other biological activities such as:
- Antimicrobial : Effective against bacterial strains.
- Anti-inflammatory : Inhibiting cytokine production.
- CNS Activity : Potential use in treating neurological disorders.
Q & A
Q. Key protocols :
- Microwave-assisted synthesis : Ethanol solvent, 323 K irradiation for 30 minutes yields high-purity crystals suitable for X-ray analysis .
- Catalytic methods : TMDP (tetramethylenediphosphonic acid) in water/ethanol (1:1 v/v) improves reaction efficiency and reduces side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/acetone .
Basic: How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34–1.45 Å), dihedral angles, and π-stacking interactions (centroid distances 3.63–3.88 Å) .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: What strategies improve regioselectivity in synthesizing dihydrotriazolopyrimidine derivatives?
Methodological Answer:
Regioselectivity is controlled by:
- Reaction conditions :
- Catalyst design : Acidic ionic liquids enhance electrophilic activation of aldehydes, directing triazole-amino group reactivity .
- Substituent effects : Electron-withdrawing groups (e.g., Cl on benzaldehyde) increase electrophilicity, improving cyclization efficiency .
Advanced: How do substituents on the phenyl ring affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy, dimethylamino) enhance antibacterial activity against Enterococcus faecium by increasing membrane permeability .
- Halogen substituents (e.g., 2-chlorophenyl) improve CB2 cannabinoid receptor binding affinity (Ki < 100 nM) due to hydrophobic interactions .
- Bulkier substituents (e.g., benzylthio) reduce solubility but increase π-stacking interactions, critical for mTOR inhibition in hepatocellular carcinoma .
Q. Experimental validation :
- Bioassays : Minimum inhibitory concentration (MIC) tests for antibacterials .
- Radioligand displacement assays : For receptor affinity quantification .
Advanced: How to resolve contradictions in NMR data interpretation for such compounds?
Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or overlapping signals . Mitigation strategies include:
- 2D NMR techniques :
- X-ray validation : Compare experimental NMR shifts with computed spectra from crystallographic data .
- Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by observing signal splitting at low temperatures .
Advanced: What are effective methods for chiral separation of triazolopyrimidine derivatives?
Methodological Answer:
Chiral chromatography is the gold standard:
- Stationary phase : Chiralpak AD (amylose-based) .
- Mobile phase : Heptane/isopropanol (8:2 v/v) at 300 mL/min .
- Analytical SFC (Supercritical Fluid Chromatography) : Confirms enantiopurity (100% ee) with retention times ~8–10 minutes .
Q. Alternative approaches :
- Crystallization-induced asymmetric transformation : Exploits differential solubility of enantiomers in ethanol/acetone .
Advanced: How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
Scale-up challenges include heat dissipation and impurity accumulation. Solutions:
- Flow chemistry : Continuous microwave reactors maintain consistent temperature, improving yield reproducibility .
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
- Solvent engineering : Ethanol/water mixtures reduce viscosity, enhancing mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
